molecular formula C10H16N2 B13604749 2-Methyl-4-(pyridin-2-yl)butan-2-amine

2-Methyl-4-(pyridin-2-yl)butan-2-amine

Cat. No.: B13604749
M. Wt: 164.25 g/mol
InChI Key: WTBWWXXFUJRHIZ-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-2-yl)butan-2-amine is an organic compound with the molecular formula C10H16N2 It is a derivative of butanamine, featuring a pyridine ring attached to the butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-2-yl)butan-2-amine typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 20-50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(pyridin-2-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pyridine ring plays a crucial role in binding to the active site of the target molecule, while the butanamine chain influences the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyridin-2-yl)butan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylbutan-2-amine

InChI

InChI=1S/C10H16N2/c1-10(2,11)7-6-9-5-3-4-8-12-9/h3-5,8H,6-7,11H2,1-2H3

InChI Key

WTBWWXXFUJRHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=N1)N

Origin of Product

United States

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